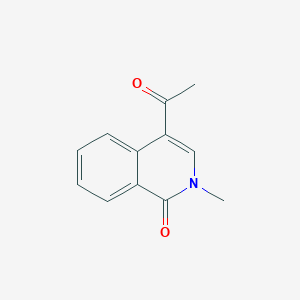![molecular formula C17H11N5O4 B5811087 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of 'OTB' and is primarily used as a tool compound for the study of protein-protein interactions.
作用机制
The mechanism of action of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves the binding of the compound to the target protein through non-covalent interactions. OTB has been shown to bind to the N-terminal domain of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. The binding of OTB to p53 has been shown to stabilize the protein and enhance its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide are primarily related to its ability to modulate protein-protein interactions. OTB has been shown to enhance the binding affinity and specificity of IDPs for their binding partners. Additionally, OTB has also been shown to modulate the activity of p53, which is a key regulator of cell cycle arrest and apoptosis.
实验室实验的优点和局限性
The advantages of using 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide in lab experiments include its high binding affinity and specificity for IDPs and its ability to modulate protein-protein interactions. However, there are also some limitations to using OTB in lab experiments. These include its low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
未来方向
There are many future directions for the study of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide. One potential area of research is the development of new derivatives of OTB with improved solubility and specificity for IDPs. Additionally, OTB could be used to study the interaction of IDPs with other proteins and small molecules. Finally, OTB could be used to study the role of IDPs in disease states, such as cancer and neurodegenerative disorders.
合成方法
The synthesis of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves a multi-step process. The first step involves the reaction of 7-hydroxy-4-chromenone with 2-bromoacetophenone to form a key intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the amide group is introduced by reacting the intermediate with benzoyl chloride. The overall yield of this synthesis method is around 40%.
科学研究应用
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. This compound is particularly useful for the study of intrinsically disordered proteins (IDPs) that lack a defined three-dimensional structure. OTB can be used to probe the binding affinity, kinetics, and thermodynamics of IDP interactions with their binding partners. Additionally, OTB has also been used to study the interaction of IDPs with small molecules and other proteins.
属性
IUPAC Name |
4-[5-(2-oxochromen-7-yl)oxytetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-16(24)11-1-5-12(6-2-11)22-17(19-20-21-22)25-13-7-3-10-4-8-15(23)26-14(10)9-13/h1-9H,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZYEFQAXVZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
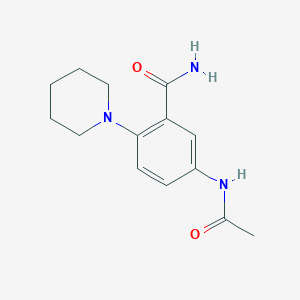
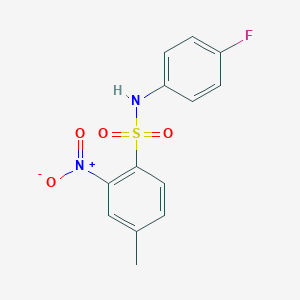
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
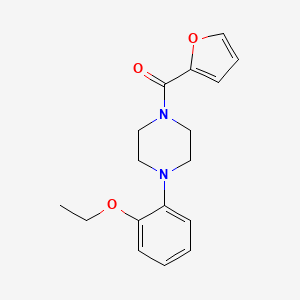
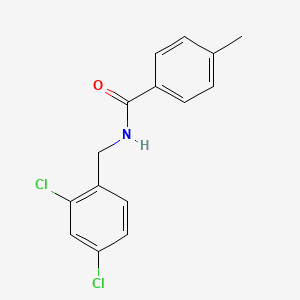
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
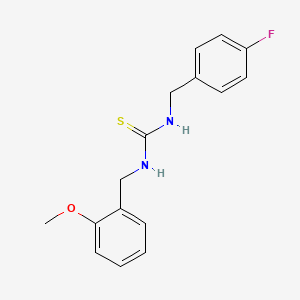

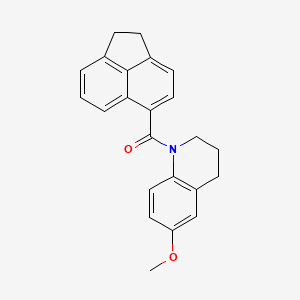
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
